Differential Cytotoxicity Profile: Target Compound (10b) vs. Unsubstituted Parent (10a) in Colorectal Cancer Cells
In a direct head-to-head comparison, the target compound, 4-methyl-N-(quinolin-8-yl)benzamide (10b), demonstrated a markedly different cell-line selectivity profile compared to its unsubstituted parent, N-(quinolin-8-yl)benzamide (10a) [1]. While 10a was more potent against HCT-116 cells, 10b showed significantly enhanced potency against HT-29 cells. This alteration in selectivity is a direct consequence of the 4-methyl substitution on the benzamide cap group [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HCT-116: 25.9 ± 1.3 μM; HT-29: 6.4 ± 0.5 μM |
| Comparator Or Baseline | Compound 10a (N-(quinolin-8-yl)benzamide): HCT-116: 10.3 ± 0.6 μM; HT-29: 9.9 ± 0.3 μM |
| Quantified Difference | In HCT-116 cells, 10b is 2.5-fold less potent than 10a. Conversely, in HT-29 cells, 10b is 1.5-fold more potent than 10a. This represents a complete inversion of the cell-line selectivity. |
| Conditions | Cytotoxicity assay against HCT-116 and HT-29 human colorectal cancer cell lines. |
Why This Matters
This quantitative inversion of cell-line selectivity proves that the 4-methyl substitution is not a silent modification but a key selectivity determinant, making this compound the superior choice over the unsubstituted analog for HT-29-focused studies.
- [1] Omidkhah, N., Hadizadeh, F., Abnous, K., & Ghodsi, R. (2022). Detailed cytotoxicity parameters of selected compounds with potential killing effects against HCT-116 and HT-29 cells. Journal of Molecular Structure, 1267, 133599. (Data derived from PMC Table 1). View Source
